Didesacetylphyllanthostatin 3

Description

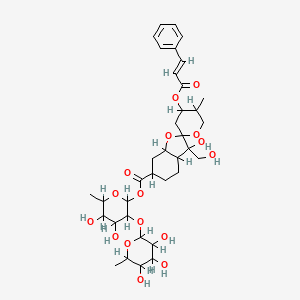

Didesacetylphyllanthostatin 3 is a flavonoid glycoside isolated from natural sources using advanced chromatographic techniques. Its molecular formula, C₃₆H₆₀O₁₆ (molecular weight: 748 g/mol), was confirmed via mass spectrometry and 2D NMR analysis . Structural studies reveal an O³-linked 6-deoxy-D-glucosyl-D-glucose unit, with the inner glucose α-site displaying chemical shifts analogous to phyllanthostatin 3. However, the absence of two acetyl groups distinguishes it from its parent compound, phyllanthostatin 3 .

Isolated as an amorphous solid through RP-8 column chromatography (MeOH-H₂O gradient), the compound exhibits a melting point of 135–139°C and a purity of 7 × 10⁻⁶% . Its glycosyl group adopts a P-connected phyllanthostatin configuration, influencing its solubility and spectral properties .

Properties

CAS No. |

132282-95-2 |

|---|---|

Molecular Formula |

C36H50O16 |

Molecular Weight |

738.8 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 3-hydroxy-3-(hydroxymethyl)-5'-methyl-4'-[(E)-3-phenylprop-2-enoyl]oxyspiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylate |

InChI |

InChI=1S/C36H50O16/c1-17-15-46-36(14-24(17)49-25(38)12-9-20-7-5-4-6-8-20)35(45,16-37)22-11-10-21(13-23(22)52-36)32(44)51-34-31(29(42)27(40)19(3)48-34)50-33-30(43)28(41)26(39)18(2)47-33/h4-9,12,17-19,21-24,26-31,33-34,37,39-43,45H,10-11,13-16H2,1-3H3/b12-9+ |

InChI Key |

NFIKENQZHUEHDM-KIRINAGWSA-N |

SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O |

Isomeric SMILES |

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O |

Canonical SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Didesacetylphyllanthostatin 3; Ddapt 3; Ddapt-3; Ddapt3; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Physicochemical Differences

The table below contrasts didesacetylphyllanthostatin 3 with two closely related compounds: phyllanthostatin 3 and descinnamoylphyllanthocindiol .

Notes:

- *Phyllanthostatin 3’s formula is inferred to include acetyl groups absent in this compound.

- Further verification is required .

- †Calculations assume "CI" represents one carbon and one iodine atom.

Detailed Comparisons

This compound vs. Phyllanthostatin 3

- Structural Differences : The removal of two acetyl groups in this compound alters its glycosyl group’s chemical environment, evident in NMR shifts (e.g., δ-values for glucose α-sites) . Phyllanthostatin 3 likely retains these acetyl moieties, impacting hydrogen bonding and solubility.

- Spectral Data : Both compounds share similar UV-vis profiles (λmax ~210–280 nm), but IR and NMR spectra diverge due to acetyl group presence/absence .

This compound vs. Descinnamoylphyllanthocindiol

- Aglycone Modifications : Descinnamoylphyllanthocindiol lacks a cinnamoyl group, reducing its molecular complexity and weight. This results in a lower melting point (60–65°C) compared to this compound .

- Isolation Challenges : Both compounds were isolated in trace amounts (<10⁻⁵% purity) via Sephadex LH-20 and HPLC, underscoring their scarcity .

Research Implications and Limitations

The 1991 studies (Evidences 1 and 2) provide foundational insights into these compounds’ structures but lack bioactivity data. Key findings include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.